4-Iodo-2,3-dimethylaniline
Overview
Description
4-Iodo-2,3-dimethylaniline is an organic compound with the molecular formula C8H10IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methyl groups. This compound is typically a dark blue to purple solid and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-2,3-dimethylaniline can be synthesized through the iodination of 2,3-dimethylaniline. The reaction involves treating 2,3-dimethylaniline with iodine in the presence of an oxidizing agent. The reaction conditions typically include a solvent such as diethyl ether and a base like sodium carbonate to neutralize the hydrogen iodide formed during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using larger quantities of the reactants and maintaining controlled reaction conditions. The process involves the same iodination reaction but with optimized parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2,3-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines.
Scientific Research Applications
4-Iodo-2,3-dimethylaniline is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Iodo-2,3-dimethylaniline involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The methyl groups can affect the compound’s electronic properties, making it a useful intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-N,N-dimethylaniline: Similar structure but with different substitution pattern.
2,3-Dimethylaniline: Lacks the iodine substitution.
4-Iodoaniline: Lacks the methyl groups
Uniqueness
4-Iodo-2,3-dimethylaniline is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
4-iodo-2,3-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZXYCMLUZIDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306359 | |
Record name | 4-Iodo-2,3-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117832-11-8 | |
Record name | 4-Iodo-2,3-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117832-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2,3-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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